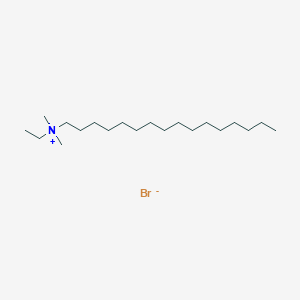

Cetyldimethylethylammonium bromide

Beschreibung

Eigenschaften

IUPAC Name |

ethyl-hexadecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFOSBDICLTFMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041759 | |

| Record name | Ethylhexadecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White hygroscopic solid; [Acros Organics MSDS] | |

| Record name | Cetyldimethylethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

124-03-8 | |

| Record name | Cetyldimethylethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetethyldimonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetylcide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylhexadecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecylethyldimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECETRONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZNQ7FIO9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cetyldimethylethylammonium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyldimethylethylammonium bromide (CDEAB), a quaternary ammonium (B1175870) compound, is a cationic surfactant of significant interest in various scientific and industrial fields, including pharmaceutical sciences. Its amphiphilic nature, characterized by a long hydrophobic cetyl (hexadecyl) chain and a hydrophilic quaternary ammonium headgroup, allows it to form micelles in aqueous solutions and interact with cell membranes and drug molecules. This technical guide provides an in-depth overview of the core chemical and physical properties of CDEAB, detailed experimental protocols for their determination, and a visualization of its self-assembly mechanism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a consolidated reference for its key characteristics.

| Property | Value | Reference(s) |

| Chemical Name | N-Cetyl-N,N-dimethyl-N-ethylammonium bromide | [1][2] |

| Synonyms | Cetethyldimonium bromide, Ethylhexadecyldimethylammonium bromide | [2][3] |

| CAS Number | 124-03-8 | [1][2] |

| Molecular Formula | C₂₀H₄₄BrN | [1][4] |

| Molecular Weight | 378.47 g/mol | [1][5] |

| Appearance | White powder/solid | [1][4][5] |

| Melting Point | 178-186 °C | [1] |

| Solubility | Soluble in water and alcohol; slightly soluble in chloroform, benzene, and ether.[1] A reported solubility in water is 0.1 g/mL.[6][7] | [1][6][7] |

| Critical Micelle Concentration (CMC) | In water at 303.15 K, two CMC values of 0.90 mM and 3.70 mM have been reported.[8] The CMC is influenced by temperature and the presence of additives such as drugs and salts.[8] | [8] |

Experimental Protocols

Synthesis of this compound

General Reaction Scheme:

This reaction is a classic example of a Menshutkin reaction, where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt. The reaction is typically carried out in a suitable solvent, and the product, being a salt, often precipitates out of the solution or is isolated after solvent removal. Purification is generally achieved by recrystallization.

Determination of Critical Micelle Concentration (CMC) by Conductivity

The CMC is a fundamental property of surfactants and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The conductivity method is particularly suitable for ionic surfactants like CDEAB.

Principle: Below the CMC, CDEAB exists as individual ions (Cetyldimethylethylammonium⁺ and Br⁻), and the conductivity of the solution increases linearly with concentration. Above the CMC, the surfactant ions aggregate to form micelles. These larger, charged aggregates have a lower molar conductivity than the individual ions due to increased frictional drag and the binding of some counter-ions. This leads to a distinct change in the slope of the conductivity versus concentration plot. The concentration at which this break occurs is the CMC.[1][8]

Apparatus:

-

Conductivity meter with a dipping cell

-

Magnetic stirrer and stir bars

-

Thermostated water bath

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in deionized water.

-

Place a known volume of deionized water in a thermostated beaker equipped with a magnetic stir bar and the conductivity cell.

-

Allow the system to equilibrate at the desired temperature (e.g., 25 °C).

-

Record the initial conductivity of the water.

-

Make successive additions of small, known volumes of the CDEAB stock solution to the beaker.

-

After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.

-

Continue the additions until the concentration is well above the expected CMC.

-

Plot the specific conductivity (κ) versus the concentration of CDEAB.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration.[8]

Determination of Bulk Density

The bulk density of a powdered substance like CDEAB is its mass per unit volume, including the interstitial spaces between the particles.

Apparatus:

-

Graduated cylinder (e.g., 100 mL)

-

Analytical balance

-

Spatula

-

Funnel

Procedure (Untapped or Poured Bulk Density):

-

Weigh the empty graduated cylinder and record its mass (m₁).

-

Carefully pour a known mass (e.g., 50 g) of CDEAB powder into the graduated cylinder using a funnel. Avoid compacting the powder.

-

Level the surface of the powder without tapping and read the volume (V) from the graduations on the cylinder.

-

The bulk density is calculated as the mass of the powder divided by the volume it occupies: Bulk Density = (mass of powder) / V.

Procedure (Tapped Bulk Density):

-

Follow steps 1-3 of the untapped bulk density procedure.

-

Mechanically tap the graduated cylinder by dropping it from a fixed height (e.g., 2.5 cm) repeatedly (e.g., 100 times) onto a hard surface.

-

Record the new, smaller volume (V_tapped).

-

The tapped density is calculated as: Tapped Density = (mass of powder) / V_tapped.

Visualizations

Micelle Formation Workflow

The formation of micelles by this compound in an aqueous solution is a concentration-dependent process. Below the Critical Micelle Concentration (CMC), the surfactant molecules exist as monomers. As the concentration increases and surpasses the CMC, these monomers spontaneously self-assemble into spherical aggregates known as micelles. In these structures, the hydrophobic cetyl tails are sequestered in the core, away from the water, while the hydrophilic quaternary ammonium headgroups form the outer shell, interacting with the surrounding aqueous environment.

Caption: Self-assembly of CDEAB monomers into a micelle above the CMC.

Applications in Drug Development

The unique properties of this compound make it a valuable excipient in drug development and formulation.

-

Solubilizing Agent: Due to its micelle-forming ability, CDEAB can encapsulate poorly water-soluble drug molecules within the hydrophobic core of its micelles, thereby increasing their apparent solubility in aqueous formulations. This is particularly crucial for the development of intravenous and ophthalmic drug products.

-

Permeation Enhancer: As a cationic surfactant, CDEAB can interact with negatively charged biological membranes, temporarily disrupting their structure and enhancing the permeation of co-administered drugs across these barriers. This property is explored in transdermal and oral drug delivery systems.

-

Antimicrobial Agent: Quaternary ammonium compounds, in general, exhibit antimicrobial properties. CDEAB can be used as a preservative in pharmaceutical formulations to prevent microbial growth.[1]

-

Drug-Surfactant Interaction Studies: The interaction of drugs with surfactants like CDEAB is an important area of research. Such studies, often employing techniques like conductivity and spectroscopy, provide insights into the encapsulation and release mechanisms of drugs from micellar carriers, which is fundamental for designing effective drug delivery systems.[8]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a versatile cationic surfactant with well-defined chemical and physical properties that are of great relevance to researchers, particularly in the field of drug development. Its ability to form micelles and interact with biological membranes makes it a valuable tool for enhancing drug solubility and permeability. This technical guide provides a comprehensive overview of its properties, methods for their characterization, and its applications, serving as a foundational resource for scientists and professionals working with this compound. A thorough understanding of its characteristics is crucial for its effective and safe utilization in research and formulation development.

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. scribd.com [scribd.com]

- 3. store.astm.org [store.astm.org]

- 4. education.com [education.com]

- 5. youtube.com [youtube.com]

- 6. city.kumamoto.jp [city.kumamoto.jp]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

Cetyldimethylethylammonium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structure, synthesis, and physicochemical properties of Cetyldimethylethylammonium bromide (CDEAB), a quaternary ammonium (B1175870) compound with significant potential in various scientific and pharmaceutical applications.

Chemical Structure and Identification

This compound, systematically named N-Ethyl-N,N-dimethyl-1-hexadecanaminium bromide, is a cationic surfactant. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain (cetyl group) and a hydrophilic quaternary ammonium headgroup, dictates its surface-active properties.

The key structural details are provided below:

-

Molecular Formula: C₂₀H₄₄BrN

-

Molecular Weight: 378.47 g/mol [1]

-

CAS Number: 124-03-8[1]

-

IUPAC Name: N-Ethyl-N,N-dimethyl-1-hexadecanaminium bromide

-

SMILES: CCCCCCCCCCCCCCCC--INVALID-LINK--(C)CC.[Br-]

Physicochemical Properties

CDEAB is a white, crystalline powder.[1] Its solubility and thermal properties are crucial for its application in various formulations. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White Powder | [1] |

| Melting Point | 190 °C | [1] |

| Solubility in Water | 0.1 g/mL (clear, colorless solution) | [1] |

| Flash Point | 93 °C | [1] |

| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [1] |

Table 2: Surface Properties of Cetyltrimethylammonium Bromide (CTAB) as a Reference

| Property | Value (for CTAB) | Temperature (°C) | Reference |

| Critical Micelle Concentration (CMC) | 0.92 mM | 25 | |

| Surface Tension at CMC (γcmc) | ~36 mN/m | 25 |

Synthesis of this compound

The synthesis of CDEAB is typically achieved through the quaternization of a tertiary amine, N,N-dimethylhexadecylamine, with an ethylating agent, ethyl bromide. This is a type of nucleophilic substitution reaction (Menshutkin reaction).

General Synthesis Pathway

The overall synthetic scheme can be visualized as follows:

References

Cetyldimethylethylammonium Bromide (CAS 124-03-8): A Technical Guide for Researchers

An In-depth Examination of a Versatile Quaternary Ammonium (B1175870) Compound for Drug Development and Biomedical Research

Cetyldimethylethylammonium bromide (CDMEAB), a quaternary ammonium compound with the CAS number 124-03-8, is a cationic surfactant with a range of applications in scientific research and the pharmaceutical industry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role in drug delivery and its interaction with cellular signaling pathways. Detailed experimental protocols and visual representations of its mechanisms of action are included to support researchers in their work with this compound.

Physicochemical Properties

This compound is a white, hygroscopic solid.[1] Its chemical structure consists of a long cetyl (hexadecyl) hydrophobic tail and a hydrophilic head containing a positively charged quaternary ammonium group with two methyl groups and one ethyl group. This amphipathic nature is central to its surfactant properties. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 124-03-8 | [2] |

| Molecular Formula | C₂₀H₄₄BrN | [3] |

| Molecular Weight | 378.47 g/mol | [3][4] |

| Appearance | White powder/solid | [1][4] |

| Melting Point | 178-186 °C, 182 °C, 190 °C, 197 °C | [4][5][6][7] |

| Solubility | Soluble in water and alcohol; slightly soluble in chloroform, benzene, and ether. Water solubility reported as 200 g/L at 20 °C. | [4][5][6] |

| Critical Micelle Concentration (CMC) | Three distinct CMC values have been observed in aqueous solutions and in the presence of bovine serum albumin (BSA) and electrolytes. | [8][9] |

Synthesis and Purification

The synthesis of this compound was first reported by R. S. Shelton et al. in 1946.[4] The general method for synthesizing such quaternary ammonium salts involves the quaternization of a tertiary amine with an alkyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of quaternization of tertiary amines as described in the foundational literature.

Materials:

-

N,N-dimethylethylamine

-

1-Bromohexadecane (B154569) (Cetyl bromide)

-

Ethanol (or another suitable solvent)

-

Diethyl ether (for precipitation)

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of N,N-dimethylethylamine in absolute ethanol.

-

To this solution, add an equimolar amount of 1-bromohexadecane dropwise while stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, can be precipitated by the addition of diethyl ether.

-

Collect the precipitate by filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

-

The purified product can be dried under vacuum.

Purification: Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be performed to achieve higher purity.

Applications in Research and Drug Development

This compound's properties as a cationic surfactant and an antimicrobial agent have led to its use in several areas of research and development.

Antimicrobial Agent

As a quaternary ammonium compound, CDMEAB exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[10] Its positively charged headgroup interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[11]

Drug Delivery Systems

CDMEAB is utilized in the formulation of drug delivery systems, particularly in the synthesis of nanoparticles. Its role as a stabilizing and shape-directing agent is crucial in these applications.

-

Mesoporous Silica Nanoparticles (MSNs): Cationic surfactants like CDMEAB are employed as templates in the synthesis of MSNs. These nanoparticles have a high surface area and tunable pore size, making them excellent candidates for drug loading and controlled release.

-

Metallic Nanoparticles: CDMEAB can be used as a capping agent to stabilize silver and copper nanoparticles, which are known for their antimicrobial properties.[12] This stabilization prevents agglomeration and maintains the nanoparticles' efficacy.

Laboratory Reagent

CDMEAB is also used as a laboratory reagent, for example, in the study of protein-surfactant interactions and for the disruption of biological membranes in certain experimental contexts.[9]

Mechanism of Action and Cellular Interactions

The biological effects of this compound are primarily attributed to its interaction with cellular membranes and its ability to modulate specific signaling pathways.

Antimicrobial Mechanism

The antimicrobial action of CDMEAB, typical of quaternary ammonium compounds, involves a multi-step process:

-

Adsorption: The positively charged headgroup of CDMEAB electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane.

-

Membrane Disruption: The long hydrophobic tail penetrates the lipid bilayer, disrupting the membrane's structure and integrity.

-

Leakage of Cellular Contents: This disruption leads to the leakage of essential intracellular components, such as ions and metabolites.

-

Induction of Oxidative Stress: Studies on the related compound cetyltrimethylammonium bromide (CTAB) have shown that it can induce the generation of reactive oxygen species (ROS), such as superoxide, leading to oxidative stress in bacteria like E. coli.[13]

Modulation of Eukaryotic Signaling Pathways

Recent research has indicated that this compound and its close analog, cetrimonium (B1202521) bromide (CTAB), can modulate key signaling pathways in mammalian cells, suggesting potential applications in cancer therapy and inflammation control.

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. In many advanced cancers, this pathway is hijacked to promote tumor progression and metastasis. Studies have shown that cetrimonium bromide can inhibit both the canonical (Smad-dependent) and non-canonical (e.g., MAPK, PI3K) TGF-β signaling pathways in human hepatic adenocarcinoma cells.[11][14] This inhibition suppresses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. In the presence of oxidative or electrophilic stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. It has been reported that ethylhexadecyldimethylammonium bromide, a synonym for CDMEAB, can control the inflammatory response in human keratinocytes through the NRF2 pathway. This suggests that CDMEAB may act as an inducer of this protective pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by various methods that detect the sharp change in a physical property of the solution at the onset of micelle formation.

Method: Electrical Conductivity

This method is suitable for ionic surfactants like CDMEAB.

Materials:

-

This compound

-

High-purity deionized water

-

Conductivity meter with a temperature-controlled cell

Procedure:

-

Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC.

-

Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Measure the electrical conductivity of each solution, starting from the most dilute, ensuring temperature equilibrium is reached for each measurement.

-

Plot the measured conductivity as a function of the surfactant concentration.

-

The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration.

Synthesis of Nanoparticles for Drug Delivery

This protocol provides a general method for the synthesis of metallic nanoparticles using CDMEAB as a stabilizing agent, which can be adapted for drug delivery applications.

Materials:

-

This compound

-

A metal salt precursor (e.g., silver nitrate (B79036) for silver nanoparticles)

-

A reducing agent (e.g., sodium borohydride)

-

Deionized water

-

The drug to be encapsulated

Procedure:

-

Prepare an aqueous solution of this compound.

-

Separately, prepare an aqueous solution of the metal salt precursor.

-

Add the metal salt solution to the CDMEAB solution under vigorous stirring.

-

To this mixture, add a freshly prepared aqueous solution of the reducing agent dropwise. The formation of nanoparticles is often indicated by a color change.

-

Allow the reaction to proceed for a specified time to ensure complete nanoparticle formation and stabilization.

-

The drug can be loaded onto the nanoparticles either during the synthesis process (encapsulation) or by incubating the pre-formed nanoparticles with a solution of the drug (surface adsorption).

-

Purify the drug-loaded nanoparticles by centrifugation and washing to remove unreacted reagents and free drug.

-

Characterize the nanoparticles for size, morphology, surface charge (zeta potential), and drug loading efficiency.

Conclusion

This compound is a multifaceted quaternary ammonium compound with significant potential in biomedical research and drug development. Its well-defined physicochemical properties, established synthesis routes, and diverse applications as an antimicrobial agent and a component of drug delivery systems make it a valuable tool for researchers. Furthermore, its ability to modulate key cellular signaling pathways, such as TGF-β and NRF2, opens up new avenues for therapeutic intervention in diseases like cancer and inflammatory conditions. This technical guide provides a solid foundation for scientists and drug development professionals to understand and effectively utilize this compound in their research endeavors. Further investigation into its specific molecular interactions and in vivo efficacy will continue to expand its utility in the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β receptor levels regulate the specificity of signaling pathway activation and biological effects of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific targeting of TGF-β family ligands demonstrates distinct roles in the regulation of muscle mass in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting transforming growth factor‐β signalling for cancer prevention and intervention: Recent advances in developing small molecules of natural origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer | MDPI [mdpi.com]

Cetyldimethylethylammonium Bromide Powder: A Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyldimethylethylammonium bromide (CDEAB), a quaternary ammonium (B1175870) compound, sees application as a cationic surfactant and antiseptic. For drug development and formulation, a thorough understanding of its physical and bulk powder properties is paramount. This technical guide provides a comprehensive overview of the known physical characteristics of CDEAB powder. It includes a summary of its physicochemical properties, detailed experimental protocols for the determination of key powder characteristics, and visual workflows to aid in the experimental design for its analysis.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below. The compound is known to be hygroscopic and stable under recommended storage conditions, though it is incompatible with strong oxidizing agents.[2]

| Property | Value | Reference(s) |

| Chemical Name | N-Ethyl-N,N-dimethyl-1-hexadecanaminium bromide | [1] |

| Synonyms | Cetethyldimonium bromide, Ethylhexadecyldimethylammonium bromide | [3] |

| CAS Number | 124-03-8 | [1] |

| Molecular Formula | C₂₀H₄₄BrN | [1] |

| Molecular Weight | 378.47 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 178-186 °C | [1] |

| Solubility | Soluble in water and alcohol; slightly soluble in chloroform, benzene, and ether. Water solubility reported as 200 g/L at 20 °C. | [1][2] |

| Hygroscopicity | Reported to be a white hygroscopic solid. | |

| Particle Size | Data not available in the searched literature. Experimental determination is required. | |

| Bulk Density | Data not available in the searched literature. Experimental determination is required. | |

| Tapped Density | Data not available in the searched literature. Experimental determination is required. | |

| Flowability | Data not available in the searched literature. Can be inferred from Bulk and Tapped Density measurements. |

Experimental Protocols

Accurate characterization of the physical properties of CDEAB powder is essential for its application in research and drug development. The following are detailed methodologies for key experiments.

Melting Point Determination (as per USP <741>)

The melting range of a solid is the temperature range over which it melts. This method is based on the visual observation of the phase transition from solid to liquid.

-

Apparatus: A suitable melting point apparatus with a transparent fluid bath, a stirring device, an accurate thermometer, and a controlled heat source. Capillary tubes of about 10 cm long and 0.8 to 1.2 mm in internal diameter are used.

-

Procedure:

-

Dry the CDEAB powder in a desiccator over a suitable drying agent.

-

Introduce a small amount of the dried powder into a capillary tube, and pack it down to a height of 2.5 to 3.5 mm.

-

Heat the bath to a temperature about 30 °C below the expected melting point.

-

Attach the capillary tube to the thermometer such that the substance is level with the thermometer bulb.

-

Continue heating with constant stirring at a rate of about 3 °C per minute.

-

When the temperature is about 5 °C below the expected lower limit of the melting range, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first definite collapse of the powder column is observed (the beginning of melting) and the temperature at which the substance is completely melted (the end of melting).

-

Bulk and Tapped Density Determination

Bulk density is the ratio of the mass of an untapped powder to its volume, including inter-particulate void volume. Tapped density is the increased bulk density attained after mechanically tapping a container of the powder. These properties are crucial for determining the appropriate size of capsules and understanding powder flow.

-

Apparatus: A graduated cylinder (typically 100 mL or 250 mL) and a tapped density tester capable of producing a specified number of taps (B36270) from a fixed height.

-

Procedure for Bulk Density:

-

Weigh a clean, dry graduated cylinder.

-

Gently introduce a known mass (e.g., 100 g) of CDEAB powder into the cylinder without compacting it.

-

Carefully level the powder bed without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.

-

Calculate the bulk density (ρ_bulk) using the formula: ρ_bulk = mass / V₀.

-

-

Procedure for Tapped Density:

-

After determining the bulk volume, place the graduated cylinder in the tapped density tester.

-

Subject the cylinder to a set number of taps (e.g., 500 taps) from a specified height (e.g., 14 ± 2 mm).

-

Read the tapped volume (V_f).

-

Continue tapping for an additional number of taps (e.g., 750 taps) and read the volume again. If the difference between the two readings is less than 2%, the final reading is the tapped volume. Otherwise, continue tapping in increments until the difference is less than 2%.

-

Calculate the tapped density (ρ_tapped) using the formula: ρ_tapped = mass / V_f.

-

Particle Size Distribution by Laser Diffraction

Laser diffraction is a widely used technique for measuring the particle size distribution of a powder. It is based on the principle that particles of a given size diffract light at a specific angle, which is inversely proportional to their size.

-

Apparatus: A laser diffraction particle size analyzer.

-

Procedure:

-

Select an appropriate dispersing medium in which CDEAB is not soluble (e.g., a saturated solution of CDEAB in the chosen solvent, or a non-solvent).

-

Prepare a suspension of the CDEAB powder in the dispersing medium. The concentration should be optimized to achieve an appropriate level of laser obscuration as recommended by the instrument manufacturer.

-

Introduce the suspension into the instrument's measurement cell.

-

The instrument's software will analyze the diffraction pattern of the scattered laser light and calculate the particle size distribution. The results are typically reported as volume-based distributions (e.g., D10, D50, D90).

-

Hygroscopicity Determination

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This is a critical parameter for the stability and handling of pharmaceutical powders.

-

Apparatus: A gravimetric sorption analyzer or a desiccator with a saturated salt solution to maintain a constant relative humidity (RH).

-

Procedure (Gravimetric Sorption Analysis):

-

Place a known mass of the CDEAB powder in the sample pan of the gravimetric sorption analyzer.

-

Dry the sample under a stream of dry nitrogen until a constant weight is achieved to establish a baseline.

-

Expose the sample to a series of increasing RH levels at a constant temperature (e.g., 25 °C).

-

The instrument will record the change in mass at each RH step until equilibrium is reached.

-

The percentage of water sorbed at each RH level is calculated.

-

-

Procedure (Desiccator Method - based on Ph. Eur.):

-

Weigh a sample of CDEAB powder.

-

Place the sample in a desiccator maintained at a specific relative humidity (e.g., 80% RH using a saturated ammonium chloride solution) and temperature (e.g., 25 °C) for 24 hours.

-

After 24 hours, re-weigh the sample.

-

The percentage weight gain is calculated to classify the hygroscopicity (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the characterization of key physical properties of CDEAB powder.

Caption: Workflow for determining the melting point of CDEAB powder.

References

An In-depth Technical Guide on the Solubility of Cetyldimethylethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyldimethylethylammonium bromide (CDEAB), a quaternary ammonium (B1175870) compound, sees wide application across various industries, including its use as a cationic surfactant, disinfectant, and laboratory reagent. Its efficacy in these roles is intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of CDEAB in a range of common solvents, intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields. The document details available quantitative solubility data, outlines experimental protocols for solubility determination, and provides a logical workflow for such experimental procedures.

Quantitative Solubility Data

The solubility of this compound is dictated by the interplay of its long hydrophobic cetyl (C16) chain and its polar quaternary ammonium headgroup. This amphiphilic nature results in varied solubility across different solvent polarities. The available quantitative and qualitative solubility data for CDEAB and the closely related compound Cetyltrimethylammonium bromide (CTAB) are summarized below.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| This compound | Water | 20 | 200 g/L | [1] |

| Water (pH 7.4) | Not Specified | 34.5 µg/mL | [2] | |

| Alcohol | Not Specified | Soluble | [3] | |

| Chloroform | Not Specified | Slightly Soluble | [3] | |

| Benzene | Not Specified | Slightly Soluble | [3] | |

| Ether | Not Specified | Slightly Soluble | [3] | |

| Cetyltrimethylammonium bromide | Water | Not Specified | Generally less soluble than shorter-chain ammonium compounds | [4] |

| Ethanol | Not Specified | More soluble than in water | [4] | |

| Methanol | Not Specified | More soluble than in water | [4] | |

| Acetone | Not Specified | More soluble than in water | [4] |

Note: The significant difference in the reported aqueous solubility of CDEAB (200 g/L vs. 34.5 µg/mL) is likely attributable to the different conditions of measurement. The higher value represents solubility in pure water, while the lower value was determined in a buffered aqueous solution at physiological pH, which can significantly impact the solubility of surfactants.

The solubility of surfactants like CDEAB is also known to be temperature-dependent, generally increasing with a rise in temperature.[4]

Experimental Protocols for Solubility Determination

The determination of the solubility of a quaternary ammonium salt like CDEAB can be performed using several established experimental techniques. The choice of method often depends on the solvent, the required precision, and the available analytical instrumentation. Below are detailed methodologies for three common approaches.

Gravimetric Method (for Aqueous and Organic Solvents)

This classic and straightforward method is based on the determination of the mass of solute dissolved in a known mass or volume of a saturated solution.

Principle: A saturated solution of CDEAB is prepared at a specific temperature. A known volume of the clear supernatant is then evaporated to dryness, and the mass of the remaining CDEAB residue is determined.

Detailed Methodology:

-

Saturation: An excess amount of CDEAB is added to the solvent of interest in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The temperature must be strictly maintained throughout this period.

-

Phase Separation: The agitation is stopped, and the undissolved solid is allowed to settle. To ensure the separation of any fine particles, the saturated solution can be centrifuged or filtered using a syringe filter compatible with the solvent. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Sample Collection: A precise volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporation: The solvent is evaporated from the collected sample. For volatile organic solvents, this can be done in a fume hood at room temperature or with gentle heating. For aqueous solutions, an oven set to a temperature below the decomposition point of CDEAB (typically around 105 °C) can be used.

-

Drying and Weighing: The container with the solid residue is placed in a desiccator to cool to room temperature and then weighed accurately. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of sample (L))

Spectrophotometric Method (for Aqueous Solutions)

This method is suitable for determining the concentration of CDEAB in a saturated aqueous solution by forming a colored ion-pair complex that can be quantified using UV-Vis spectrophotometry.

Principle: CDEAB, being a cationic surfactant, can form an ion-pair with an anionic dye. This ion-pair is then extracted into an organic solvent, and the concentration is determined by measuring the absorbance of the colored organic phase.

Detailed Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of CDEAB in water at a specific temperature as described in the gravimetric method (Steps 1-3).

-

Preparation of Standard Solutions: A series of standard solutions of CDEAB of known concentrations are prepared by accurately diluting a stock solution.

-

Ion-Pair Formation and Extraction:

-

To a known volume of the clear supernatant from the saturated solution (and to each of the standard solutions), add a solution of an anionic dye (e.g., methyl orange or eosin (B541160) yellow) and a suitable buffer to control the pH (e.g., pH 3 for methyl orange).

-

Add a specific volume of an immiscible organic solvent (e.g., chloroform).

-

The mixture is shaken vigorously to facilitate the extraction of the CDEAB-dye ion-pair into the organic phase.

-

Allow the two phases to separate.

-

-

Spectrophotometric Measurement:

-

The absorbance of the organic layer is measured at the wavelength of maximum absorbance (λmax) for the specific ion-pair complex using a UV-Vis spectrophotometer. A blank sample (containing all reagents except CDEAB) is used to zero the instrument.

-

-

Calibration and Calculation:

-

A calibration curve is constructed by plotting the absorbance of the standard solutions versus their known concentrations.

-

The concentration of CDEAB in the saturated solution is determined from the calibration curve using the absorbance of the sample.

-

The solubility is then calculated based on the determined concentration.

-

Titration Method (for Determining Concentration in Solution)

This method can be used to determine the concentration of the cationic surfactant in a saturated solution through titration with a standardized anionic surfactant.

Principle: The cationic surfactant (CDEAB) is titrated with a standard solution of an anionic surfactant (e.g., sodium dodecyl sulfate, SDS). The endpoint is detected using a color indicator that changes its distribution between an aqueous and an organic phase, or potentiometrically using a surfactant-sensitive electrode.

Detailed Methodology (Two-Phase Titration):

-

Preparation of Saturated Solution: Prepare a saturated solution of CDEAB in the solvent of interest at a specific temperature (Steps 1-3 of the gravimetric method).

-

Sample Preparation: A known volume of the clear saturated solution is placed in a titration vessel. A mixture of water and an immiscible organic solvent (e.g., chloroform) is added, along with a mixed indicator solution (containing both a cationic and an anionic dye).

-

Titration: The solution is titrated with a standardized solution of an anionic surfactant (e.g., sodium lauryl sulfate) with vigorous shaking after each addition of the titrant.

-

Endpoint Detection: The endpoint is indicated by a color change in the organic layer. Before the endpoint, the organic layer is colored by the complex formed between the cationic surfactant and one of the dyes. At the endpoint, the anionic titrant has reacted with all the CDEAB, and the excess anionic titrant displaces the dye, causing it to move to the aqueous phase, resulting in a color change in the organic layer.

-

Calculation: The concentration of CDEAB in the saturated solution is calculated based on the volume of the titrant used, its concentration, and the volume of the sample taken.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: A flowchart of the general experimental workflow for determining the solubility of a solid compound in a solvent.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data for its solubility in organic solvents remains limited in publicly accessible literature, the provided qualitative information and data for the analogous compound CTAB offer valuable insights. The detailed experimental protocols for gravimetric, spectrophotometric, and titration methods equip researchers with the necessary methodologies to determine the solubility of CDEAB in their specific solvent systems of interest. Accurate determination of solubility is paramount for the effective formulation and application of this versatile quaternary ammonium compound in various scientific and industrial fields.

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of CTAB in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Cetyltrimethylammonium Bromide (CTAB) in aqueous solutions. CTAB is a cationic surfactant with wide-ranging applications in drug delivery, materials science, and biotechnology. Understanding its CMC is paramount for optimizing its performance in these fields. This document details the fundamental principles of micellization, presents quantitative CMC data, outlines detailed experimental protocols for its determination, and illustrates key processes through diagrams.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, as the concentration of a surfactant increases, a point is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. This spontaneous aggregation occurs to minimize the unfavorable contact between the hydrophobic tails and water molecules. The specific concentration at which this phenomenon begins is termed the Critical Micelle Concentration (CMC).[1] The CMC is a fundamental property of a surfactant and is a key indicator of its efficiency and performance.[2]

For CTAB, a cationic surfactant, the hydrophilic head is the trimethylammonium group, and the hydrophobic tail is the cetyl (hexadecyl) chain. Above the CMC, the solution contains both individual surfactant monomers and micelles in dynamic equilibrium.

Quantitative Data for CMC of CTAB

The CMC of CTAB in aqueous solution is influenced by several factors, including temperature, and the presence of additives such as salts and organic solvents. The following tables summarize reported CMC values for CTAB under various conditions.

| Temperature (°C) | Temperature (K) | CMC (mM) | Method | Reference |

| 10 | 283.15 | Varies (increase from 10-40°C) | Streaming Potential | [3][4] |

| 25 | 298.15 | 0.907 ± 0.04 | Conductivity | [5] |

| 25 | 298.15 | 0.93 | Streaming Potential | [3][4] |

| 25 | 298.15 | Minimum CMC observed | Multiple | [6][7] |

| 35 | 308.15 | 1.007 | Conductivity | [8] |

| 35 | 308.15 | 1.102 | Tensiometry | [8] |

| 40 | 313.15 | Varies (increase from 10-40°C) | Streaming Potential | [3][4] |

| Additive | Additive Concentration | Temperature (°C) | CMC (mM) | Method | Reference |

| Acetonitrile (ACN) | 20% (v/v) | 20 or 25 | Varies from pure water | Conductivity | [5] |

| MgSO₄ | Not Specified | Room Temperature | Decreased compared to pure water | Conductivity | [8] |

| Na₂SO₄ | Not Specified | Room Temperature | Decreased compared to pure water | [8] | |

| NaCl | 0.5 M | Not Specified | 0.06 | SERS/Conductivity/Fluorescence | [9][10] |

| Methanol (B129727) | 0% - 60% (wt %) | 25 | Increases from ~1.3 to ~55 | Light Scattering | [11] |

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant (ionic or non-ionic) and the specific experimental conditions. The most common methods for CTAB, an ionic surfactant, are conductivity, surface tensiometry, and fluorescence spectroscopy.

Conductivity Method

Principle: This method is highly suitable for ionic surfactants like CTAB.[12] Below the CMC, the specific conductivity of the solution increases linearly with the concentration of the surfactant monomers.[2] Above the CMC, the rate of increase in conductivity with concentration lessens. This is because the newly formed micelles have a lower mobility than the individual ions and bind some of the counterions, leading to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear regions corresponds to the CMC.[9]

Experimental Protocol:

-

Materials and Equipment:

-

High-purity Cetyltrimethylammonium Bromide (CTAB)

-

High-purity deionized water with low conductivity

-

Calibrated conductivity meter and probe

-

Thermostated vessel with a magnetic stirrer

-

Volumetric flasks, pipettes, and a burette

-

-

Procedure:

-

Prepare a concentrated stock solution of CTAB in deionized water.

-

Place a known volume of deionized water into the thermostated vessel and allow it to equilibrate to the desired temperature while stirring gently.

-

Measure the initial conductivity of the water.

-

Make successive, small, and precise additions of the CTAB stock solution to the water using a burette.

-

After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.

-

Continue the additions well beyond the expected CMC.

-

-

Data Analysis:

-

Plot the specific conductivity as a function of the CTAB concentration.

-

The plot will show two linear regions with different slopes.

-

Perform linear regression on the data points in both the pre-micellar and post-micellar regions.

-

The CMC is determined from the concentration at the intersection of these two lines.[5]

-

Caption: Workflow for CMC determination by conductometry.

Surface Tensiometry

Principle: Surfactant molecules adsorb at the air-water interface, which leads to a reduction in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond this point, any further addition of surfactant leads to the formation of micelles in the bulk of the solution, and the surface tension remains relatively constant.[13] The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.[2]

Experimental Protocol:

-

Materials and Equipment:

-

High-purity CTAB

-

High-purity deionized water

-

Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Thermostated sample vessel

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a series of CTAB solutions in deionized water with concentrations spanning the expected CMC. It is advisable to use a logarithmic dilution series.[12]

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each prepared CTAB solution, starting from the most dilute.

-

Ensure the measuring probe is thoroughly cleaned and dried between each measurement to prevent cross-contamination.

-

Allow the system to equilibrate at a constant temperature before each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the CTAB concentration (log C).

-

The plot will show a region where the surface tension decreases linearly with log C, followed by a plateau where the surface tension is nearly constant.

-

The CMC is determined from the concentration at the intersection of the two extrapolated linear portions of the curve.[2]

-

Caption: Workflow for CMC determination by surface tensiometry.

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), which has low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the polar aqueous environment, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the surfactant concentration.[14][15]

Experimental Protocol:

-

Materials and Equipment:

-

High-purity CTAB

-

High-purity deionized water

-

Pyrene (fluorescence grade)

-

Spectrofluorometer with a thermostatted cuvette holder

-

Quartz cuvettes

-

Volumetric flasks and micropipettes

-

-

Procedure:

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone.

-

Prepare a series of CTAB solutions in deionized water spanning the expected CMC.

-

To each CTAB solution, add a small, identical aliquot of the pyrene stock solution. The final pyrene concentration should be very low (e.g., 10⁻⁷ M).[6]

-

Allow the solvent from the pyrene stock to evaporate completely before filling the volumetric flasks to the mark with the CTAB solutions.

-

Incubate the solutions at the desired temperature.

-

Set the excitation wavelength of the spectrofluorometer to around 335 nm.

-

Record the fluorescence emission spectrum for each sample from approximately 350 nm to 500 nm.

-

-

Data Analysis:

-

Determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks from each spectrum.

-

Plot the intensity ratio (I₁/I₃) as a function of the CTAB concentration.

-

The resulting plot will be sigmoidal. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann-type sigmoidal function.

-

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Factors Influencing the CMC of CTAB

The CMC of CTAB is not a fixed value but is influenced by various external factors. A thorough understanding of these factors is crucial for the effective application of CTAB.

-

Temperature: For ionic surfactants like CTAB, the effect of temperature on the CMC is complex. Initially, an increase in temperature can lead to a slight decrease in the CMC as the dehydration of the hydrophobic chains favors micellization. However, at higher temperatures, the increased kinetic energy of the surfactant monomers and the disruption of the structured water around the hydrophilic head groups can lead to an increase in the CMC.[16] Studies have shown a minimum CMC for CTAB at around 25 °C.[6][7]

-

Addition of Electrolytes: The addition of salts to a solution of an ionic surfactant like CTAB generally leads to a decrease in the CMC.[8][17] The counterions from the salt shield the electrostatic repulsion between the positively charged head groups of the CTAB molecules in the micelle. This reduction in repulsion facilitates micelle formation at a lower surfactant concentration.[8]

-

Organic Additives: The presence of organic molecules, such as alcohols, can significantly alter the CMC. Short-chain alcohols like methanol can increase the CMC of CTAB.[11] This is because they can increase the solubility of the surfactant monomers in the bulk aqueous phase, thus disfavoring their aggregation into micelles.[17] The lower dielectric constant of alcohols compared to water also reduces the hydrophobic effect, which is a primary driving force for micellization.[11]

-

Structure of the Surfactant: The length of the hydrophobic alkyl chain has a significant impact on the CMC. A longer hydrocarbon chain leads to a lower CMC because of the increased hydrophobicity, which provides a stronger driving force for the molecule to be removed from the aqueous environment and incorporated into a micelle.[17]

Caption: Factors influencing the CMC of CTAB.

Conclusion

The Critical Micelle Concentration is a cornerstone parameter in the characterization and application of CTAB. Its value is dictated by a delicate balance of intermolecular forces that can be tuned by external factors such as temperature and the presence of additives. Accurate determination of the CMC, through methods like conductometry, tensiometry, and fluorescence spectroscopy, is essential for the rational design and optimization of formulations and processes in the fields of drug development, materials science, and beyond. This guide provides the foundational knowledge and practical methodologies for researchers and scientists to confidently work with and harness the unique properties of CTAB in aqueous solutions.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ache.org.rs [ache.org.rs]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 17. pharmacy180.com [pharmacy180.com]

Cetyldimethylethylammonium Bromide: A Comprehensive Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Cetyldimethylethylammonium bromide (CDEAB), a quaternary ammonium (B1175870) compound, serves as a cationic surfactant in various laboratory applications, including as a disinfectant and reagent.[1] Due to its chemical nature, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safe handling, storage, and emergency procedures for CDEAB in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific dangers is the first step toward safe handling. The primary hazards associated with CDEAB are:

It is crucial to consult the Safety Data Sheet (SDS) for the most detailed and up-to-date hazard information before working with this chemical.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of CDEAB is essential for its safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₄BrN | [1] |

| Molecular Weight | 378.47 g/mol | [1][3] |

| Appearance | White powder | [1][3] |

| Melting Point | 182 - 186 °C | [1][3] |

| Water Solubility | 200 g/L (at 20 °C) | [3] |

| Flash Point | 93 °C | [3][4] |

Safe Handling and Personal Protective Equipment (PPE)

To mitigate the risks associated with CDEAB, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is necessary.

Engineering Controls

-

Ventilation: Always handle CDEAB in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where CDEAB is handled.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and dust.

-

Skin Protection: A lab coat and disposable nitrile gloves are required. For tasks with a higher risk of splashing, consider wearing an apron or other protective clothing.

-

Respiratory Protection: In situations where dust or aerosols cannot be adequately controlled with engineering controls, a NIOSH-approved respirator is necessary.

Storage and Incompatibility

Proper storage of CDEAB is critical to maintaining its stability and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[3][5]

-

Incompatible Materials: Keep away from strong oxidizing agents.[3]

Emergency Procedures

In the event of an emergency involving CDEAB, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention. |

Spill Response

For a minor spill, trained personnel wearing appropriate PPE should:

-

Isolate the area: Prevent others from entering the spill zone.

-

Contain the spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Clean up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with soap and water.

For a major spill, evacuate the area and contact your institution's emergency response team.

Experimental Protocol Example: DNA Extraction using a Cationic Surfactant

Objective: To isolate DNA from plant tissue.

Materials:

-

Plant tissue sample

-

CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl)

-

β-mercaptoethanol

-

Proteinase K

-

Chloroform:isoamyl alcohol (24:1)

-

Isopropanol (B130326), cold

-

70% Ethanol (B145695), cold

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Microcentrifuge tubes

-

Water bath or heat block

-

Microcentrifuge

Procedure:

-

Sample Preparation: Grind 50-100 mg of plant tissue to a fine powder in liquid nitrogen.

-

Lysis: Transfer the powdered tissue to a microcentrifuge tube containing 500 µL of pre-warmed (60°C) CTAB extraction buffer with freshly added β-mercaptoethanol and Proteinase K. Vortex briefly and incubate at 60°C for 30-60 minutes with occasional mixing.

-

Phase Separation: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate. Mix gently by inversion for 5-10 minutes to form an emulsion. Centrifuge at 12,000 x g for 10 minutes.

-

DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of cold isopropanol and mix gently. Incubate at -20°C for at least 30 minutes to precipitate the DNA.

-

Pelleting and Washing: Centrifuge at 12,000 x g for 15 minutes to pellet the DNA. Discard the supernatant. Wash the pellet with 500 µL of cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes.

-

Drying and Resuspension: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry. Resuspend the DNA pellet in 50-100 µL of TE buffer.

-

Storage: Store the extracted DNA at -20°C.

Safety Considerations for this Protocol:

-

Perform all steps involving chloroform:isoamyl alcohol and β-mercaptoethanol in a chemical fume hood.

-

Wear all mandatory PPE throughout the procedure.

-

Ensure proper labeling and disposal of all chemical waste.

Waste Disposal

All CDEAB waste, including contaminated materials and solutions, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of CDEAB down the drain.

By adhering to the guidelines outlined in this document, researchers can work safely with this compound, minimizing risks and fostering a secure laboratory environment. Always prioritize safety and consult your institution's safety office for any specific questions or concerns.

References

Synthesis of Cetyldimethylethylammonium Bromide: A Technical Guide for Researchers

An In-depth Guide to the Synthesis, Purification, and Characterization of Cetyldimethylethylammonium Bromide for Research and Development.

This technical guide provides a comprehensive overview of the synthesis of this compound (CDEAB), a quaternary ammonium (B1175870) compound with applications as a cationic germicidal detergent and laboratory reagent.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the chemical principles, a generalized experimental protocol, and methods for purification and characterization.

Introduction and Chemical Properties

This compound, also known as N-Ethyl-N,N-dimethyl-1-hexadecanaminium bromide, is a quaternary ammonium salt.[1] These compounds are characterized by a central nitrogen atom covalently bonded to four alkyl or aryl groups, resulting in a positively charged cation that is ionically bonded to an anion, in this case, bromide. The structure of CDEAB includes a long cetyl (hexadecyl) chain, which imparts surfactant properties.

The synthesis of CDEAB is typically achieved through a quaternization reaction, a type of alkylation of a tertiary amine. This guide outlines a generalized procedure based on established methods for the synthesis of analogous quaternary ammonium compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 124-03-8 | [1][2] |

| Molecular Formula | C₂₀H₄₄BrN | [1] |

| Molecular Weight | 378.47 g/mol | [1] |

| Appearance | White powder | [1][3] |

| Melting Point | 178-186 °C | [1] |

| Solubility | Soluble in water and alcohol; slightly soluble in chloroform, benzene, and ether. | [1] |

| IUPAC Name | ethyl-hexadecyl-dimethylazanium;bromide | [2] |

Synthesis of this compound

The synthesis of this compound is achieved via a quaternization reaction. This involves the reaction of a tertiary amine with an alkyl halide. There are two primary synthetic routes:

-

Route A: Reaction of hexadecyldimethylamine (B57324) with bromoethane.

-

Route B: Reaction of N,N-dimethylethylamine with 1-bromohexadecane (B154569) (cetyl bromide).

This guide will focus on a generalized protocol for Route B, as 1-bromohexadecane is a common starting material.[4]

Generalized Experimental Protocol

This protocol is a generalized procedure based on common practices for the synthesis of quaternary ammonium salts and should be adapted and optimized for specific laboratory conditions.

Materials:

-

1-Bromohexadecane (Cetyl bromide)

-

N,N-Dimethylethylamine

-

Ethanol (B145695), anhydrous

-

Ethyl acetate (B1210297)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Crystallization dish

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromohexadecane in anhydrous ethanol.

-

Addition of Amine: To the stirred solution, add a slight molar excess of N,N-dimethylethylamine. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78°C) and maintain this temperature with continuous stirring. The reaction time can vary, but based on analogous syntheses, it may range from 24 to 48 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator to obtain the crude product.

-

Purification by Recrystallization: The crude solid is then purified by recrystallization.[6][7][8]

-

Dissolve the crude product in a minimal amount of hot solvent. A mixture of ethanol and ethyl acetate is often effective.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

-

Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.

Table 2: Summary of Generalized Reaction Parameters

| Parameter | Recommended Condition | Notes |

| Solvent | Anhydrous Ethanol | Other polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724) could also be considered. |

| Temperature | Reflux (approx. 78°C) | Lower temperatures (e.g., 40°C) may require significantly longer reaction times. |

| Reaction Time | 24 - 48 hours | Monitor by TLC for completion. |

| Molar Ratio | ~1:1.1 (1-Bromohexadecane : N,N-Dimethylethylamine) | A slight excess of the amine can help drive the reaction to completion. |

| Purification | Recrystallization | Solvent system may need optimization (e.g., ethanol/ethyl acetate). |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the cetyl chain protons, the ethyl group protons, and the methyl group protons, with characteristic chemical shifts and integrations.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the overall structure.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the cation (C₂₀H₄₄N⁺) and confirm the isotopic pattern of the bromide counter-ion.

-